3,4-dichloro-N-(2,4-difluorophenyl)benzamide
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Overview
Description
3,4-dichloro-N-(2,4-difluorophenyl)benzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzamide ring and two fluorine atoms at the 2 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(2,4-difluorophenyl)benzamide typically involves the condensation reaction between 3,4-dichlorobenzoyl chloride and 2,4-difluoroaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-dichloro-N-(2,4-difluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic rings can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3,4-dichloro-N-(2,4-difluorophenyl)benzamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In the field of biology and medicine, this compound has been investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where modulation of specific pathways is required .
Industry: In industry, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes involved in disease pathways .
Comparison with Similar Compounds
- 2-chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- N-(2,4-difluorophenyl)-2,5-difluorobenzamide
Comparison: Compared to these similar compounds, 3,4-dichloro-N-(2,4-difluorophenyl)benzamide is unique due to the presence of both chlorine and fluorine atoms on the aromatic rings. This unique combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and properties .
Properties
Molecular Formula |
C13H7Cl2F2NO |
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Molecular Weight |
302.10 g/mol |
IUPAC Name |
3,4-dichloro-N-(2,4-difluorophenyl)benzamide |
InChI |
InChI=1S/C13H7Cl2F2NO/c14-9-3-1-7(5-10(9)15)13(19)18-12-4-2-8(16)6-11(12)17/h1-6H,(H,18,19) |
InChI Key |
KPLVOLOKTLGJKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)F)F)Cl)Cl |
Origin of Product |
United States |
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